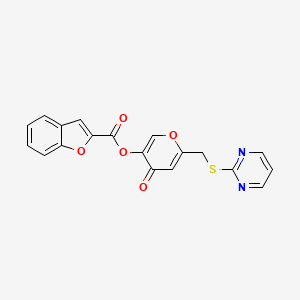

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate is a complex organic compound with the molecular formula C19H12N2O5S and a molecular weight of 380.37

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyrimidin-2-ylsulfanylmethyl Group: This step may involve nucleophilic substitution reactions.

Formation of the Benzofuran Carboxylate Moiety: This can be synthesized through esterification reactions.

Industrial Production Methods

Industrial production methods for such complex organic compounds typically involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness, safety, and environmental compliance. Specific details for this compound’s industrial production are not available.

Análisis De Reacciones Químicas

Table 1: Proposed Synthetic Pathway

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Benzofuran-2-carboxylic acid, DCC/DMAP, CH₂Cl₂ | Benzofuran-2-carbonyl chloride |

| 2 | Pyran Core Formation | Cyclocondensation (e.g., Knorr synthesis) | 4-Oxo-4H-pyran-3-ol derivative |

| 3 | Thioether Formation | Pyrimidin-2-thiol, base (e.g., K₂CO₃), DMF | Pyrimidine-thioether intermediate |

| 4 | Final Ester Coupling | Mitsunobu or Steglich esterification | Target compound |

-

Esterification : The benzofuran-2-carboxylate group is introduced via activation of benzofuran-2-carboxylic acid using carbodiimides (e.g., DCC) or acyl chlorides.

-

Pyrimidine-thioether Linkage : The (pyrimidin-2-ylthio)methyl group is installed via nucleophilic substitution using pyrimidin-2-thiol under basic conditions .

Reactivity of Functional Groups

The compound’s reactivity is dominated by three regions (Figure 1):

Figure 1: Key Reactive Sites

-

Benzofuran Ester : Susceptible to hydrolysis, aminolysis, or transesterification.

-

Pyrimidine-thioether : Prone to oxidation or nucleophilic substitution.

-

Pyran-4-one : Participates in keto-enol tautomerism and electrophilic substitution.

Benzofuran Ester Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

In related analogs (e.g., ML221 ), ester hydrolysis produces carboxylic acids, suggesting similar behavior for this compound.

Pyrimidine-thioether Reactions

The thioether bridge (–S–CH₂–) exhibits dual reactivity:

Table 2: Thioether Transformations

For example, oxidation with hydrogen peroxide yields sulfoxides, while stronger oxidants (e.g., mCPBA) form sulfones.

Pyran-4-one Reactivity

The pyranone ring participates in:

-

Keto-enol Tautomerism : Stabilizes via intramolecular hydrogen bonding.

-

Electrophilic Aromatic Substitution : Bromination or nitration at the electron-rich C-5 position.

Ester Hydrolysis Mechanism

Under basic conditions:

-

Nucleophilic attack by OH⁻ on the ester carbonyl.

-

Formation of tetrahedral intermediate.

-

Collapse to benzofuran-2-carboxylate and alcohol byproducts .

Thioether Oxidation

-

Sulfoxide Formation :

R–S–CH2–Pyrimidine+H2O2→R–S(O)–CH2–Pyrimidine -

Sulfone Formation :

R–S–CH2–Pyrimidine+2H2O2→R–SO2–CH2–Pyrimidine

Aplicaciones Científicas De Investigación

Overview

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, which include a pyran ring fused with a pyrimidine moiety and a benzofuran carboxylate group, suggest potential applications across different domains such as chemistry, biology, and medicine.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various chemical transformations including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the pyrimidine moiety.

Biology

Research indicates that this compound may act as an enzyme inhibitor , making it suitable for biochemical assays. Its interaction with specific molecular targets suggests potential roles in:

- Signal Transduction Pathways : May influence pathways regulating cell growth and apoptosis.

Medicine

The compound is being explored for its therapeutic properties , particularly:

-

Anticancer Activity : Preliminary studies show that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.

- Case Studies:

- A study indicated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 26 µM to 0.74 mg/mL.

- Another derivative demonstrated apoptosis-inducing properties in cancer cells.

- Case Studies:

Antimicrobial Activity

Research suggests that derivatives of this compound may possess antimicrobial properties, showing effectiveness against various bacterial strains. This indicates potential applications in treating infections.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

- [4-Oxo-6-(pyrimidin-2-ylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate

- [4-Oxo-6-(pyrimidin-2-ylthio)pyran-3-yl] 1-benzofuran-2-carboxylate

Uniqueness

The uniqueness of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate lies in its specific structural features, such as the pyrimidin-2-ylsulfanylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate , also known as ML221, is a complex organic molecule with significant biological activity, particularly as an antagonist of the apelin receptor (APJ). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structural framework that includes a pyran ring fused with a pyrimidine moiety and a benzofuran carboxylate group. Its molecular formula is C17H11N3O6S with a molecular weight of 385.35 g/mol. The compound's InChI Key is KDWWUDFITPYSKR-UHFFFAOYSA-N, which aids in its identification in chemical databases.

ML221 acts primarily as an apelin receptor antagonist , exhibiting selectivity over other G protein-coupled receptors (GPCRs). It has been shown to inhibit cAMP production and β-arrestin recruitment in cell-based assays, with IC50 values of 0.70 μM and 1.75 μM, respectively . This inhibition can impact various physiological processes, particularly those related to cardiovascular health.

Biological Activity Overview

Case Studies and Research Findings

- Discovery and Characterization :

- Selectivity Profile :

- In Vitro Studies :

Propiedades

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S/c22-14-9-13(11-27-19-20-6-3-7-21-19)24-10-17(14)26-18(23)16-8-12-4-1-2-5-15(12)25-16/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGBAFNEOLGWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.